5-Aminopentanal is an intermediate compound in the biosynthesis of L-lysine derived alkaloids PubChem: . L-lysine is an essential amino acid found in proteins, and alkaloids are a diverse group of nitrogen-containing natural products with various pharmacological properties. The specific role of 5-aminopentanal in the biosynthesis of these alkaloids is an active area of research, but it is believed to be a precursor to the carbon skeleton of the molecule.
5-Aminopentanal has been identified as a metabolite in various plant species, including Palhinhaea cernua and Lycopodiastrum casuarinoides PubChem: . The exact function of 5-aminopentanal in these plants is not fully understood, but its presence suggests a potential role in plant metabolism. Further research is needed to elucidate its specific biological function.
There is limited research exploring the potential antimicrobial properties of 5-aminopentanal. A study investigated the effect of 5-aminopentanal derived from Euphorbia characias latex on the growth of Leishmania infantum promastigotes, a parasite responsible for Leishmaniasis Human Metabolome Database: . The results suggest that 5-aminopentanal may have some inhibitory effect on the parasite, but further studies are needed to confirm its efficacy and potential mechanisms of action.
5-Aminopentanal is a linear amino aldehyde characterized by its chemical formula . It features a primary amino group and an aldehyde functional group, specifically positioned at the fifth carbon of a pentane chain. This compound is derived from the oxidation of diamines such as putrescine and cadaverine, typically facilitated by copper amine oxidase enzymes found in various biological systems . The compound plays a significant role as an intermediate in the biosynthesis of several biologically active molecules, including L-lysine-derived alkaloids .
5-Aminopentanal exhibits notable biological activity. It has been studied for its role in stimulating the growth of Leishmania infantum promastigotes, indicating potential applications in parasitology and infectious disease research. In contrast, aldehydes derived from polyamines exhibit inhibitory effects on these parasites, highlighting the unique role of 5-aminopentanal in biological systems . Additionally, it may be involved in metabolic pathways related to amino acid biosynthesis.
The synthesis of 5-aminopentanal can be achieved through several methods:
5-Aminopentanal finds applications in several fields:
Research indicates that 5-aminopentanal interacts with various biological systems. Its stimulating effect on Leishmania infantum suggests that it may influence cellular growth and differentiation processes. Moreover, studies on its interactions with other biomolecules could provide insights into its metabolic roles and potential therapeutic uses .
Several compounds share structural similarities with 5-aminopentanal. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Putrescine | A diamine precursor involved in polyamine metabolism. | |
Cadaverine | A straight-chain diamine that serves as a precursor to 5-aminopentanal. | |
5-Amino-1-pentanol | An amino alcohol derivative that can also participate in polymerization reactions. | |
L-Lysine | An essential amino acid that is synthesized from 5-aminopentanal through metabolic pathways. |
The uniqueness of 5-aminopentanal lies in its dual functional groups (amino and aldehyde), allowing it to engage in diverse
5-Aminopentanal has the molecular formula C₅H₁₁NO and a molecular weight of 101.15 grams per mole [5] [14]. The compound is characterized by its linear five-carbon chain structure with an amino group (-NH₂) at position 5 and an aldehyde group (-CHO) at position 1 [1] [5]. The canonical SMILES notation for this compound is NCCCCC=O, which clearly illustrates the straight-chain arrangement with the amino terminus and the aldehyde carbonyl group at opposite ends [1] [5].
The International Union of Pure and Applied Chemistry name for this compound is 5-aminopentanal [5] [14]. The compound has been assigned several important identifiers including the Chemical Abstracts Service registry number 14049-15-1 [5] [6] and the PubChem compound identifier 443849 [5] [14]. The InChI key SZBGXBOFCGNPEU-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure [1] [5].
Property | Value |
---|---|
Molecular Formula | C₅H₁₁NO [5] |
Molecular Weight | 101.15 g/mol [5] |
Exact Mass | 101.084063974 Da [14] |
Chemical Abstracts Service Number | 14049-15-1 [5] [6] |
SMILES | NCCCCC=O [1] [5] |
InChI | InChI=1S/C5H11NO/c6-4-2-1-3-5-7/h5H,1-4,6H2 [5] |
5-Aminopentanal exists as a solid under standard conditions [14]. The compound exhibits significant polarity due to the presence of both the amino group and the aldehyde carbonyl group, as evidenced by its XLogP3-AA value of -0.6 [14]. This negative partition coefficient indicates that the compound has greater affinity for aqueous environments compared to lipophilic media [14].
The topological polar surface area of 5-aminopentanal is 43.1 square angstroms [14]. This relatively large polar surface area reflects the contribution of both the nitrogen atom in the amino group and the oxygen atom in the aldehyde group to the overall polarity of the molecule [14]. The compound contains one hydrogen bond donor and two hydrogen bond acceptors, which significantly influences its solubility and intermolecular interaction properties [14].
The molecular structure exhibits four rotatable bonds, providing considerable conformational flexibility along the carbon chain [14]. This flexibility is crucial for the compound's biological activity and its ability to adopt various conformations in different chemical environments [14]. The heavy atom count of seven reflects the non-hydrogen atoms present in the molecular structure [14].
Physical Property | Value |
---|---|
Physical State | Solid [14] |
XLogP3-AA | -0.6 [14] |
Topological Polar Surface Area | 43.1 Ų [14] |
Hydrogen Bond Donors | 1 [14] |
Hydrogen Bond Acceptors | 2 [14] |
Rotatable Bonds | 4 [14] |
Heavy Atom Count | 7 [14] |
The spectroscopic properties of 5-aminopentanal are characteristic of compounds containing both amino and aldehyde functional groups. The aldehyde carbonyl group exhibits a strong absorption in infrared spectroscopy around 1700 wavenumbers, which is typical for carbonyl stretching vibrations [8]. This carbonyl peak represents one of the most intense signals in the infrared spectrum due to the highly polar nature of the carbon-oxygen double bond [8].
The amino group contributes to the spectroscopic signature through characteristic nitrogen-hydrogen stretching vibrations and amine wagging modes [7]. Primary amines typically show two distinct nitrogen-hydrogen stretching bands in the infrared region, corresponding to symmetric and asymmetric stretching modes [7]. The amino group also participates in various vibrational modes that can be observed in the far-infrared region [7].
Nuclear magnetic resonance spectroscopy provides detailed structural information about 5-aminopentanal [10]. The aldehyde proton appears as a characteristic downfield signal due to the deshielding effect of the carbonyl oxygen [10]. The methylene protons in the carbon chain exhibit distinct chemical shifts depending on their proximity to the electron-withdrawing aldehyde group and the electron-donating amino group [10].
The conformational behavior of 5-aminopentanal is governed by the flexibility of the five-carbon chain connecting the amino and aldehyde functional groups [15] [16]. Computational studies using density functional theory methods have revealed that aminoaldehydes can adopt multiple low-energy conformations [9] [15]. The presence of four rotatable bonds allows for significant conformational diversity [14].
The conformational preferences of 5-aminopentanal are influenced by intramolecular interactions between the amino and aldehyde groups [15]. Extended conformations where the two functional groups are maximally separated compete with more compact arrangements where weak intramolecular interactions may stabilize folded structures [15]. The energy barriers between different conformations are generally low, allowing for rapid interconversion at room temperature [15].
Theoretical calculations suggest that the most stable conformations involve extended arrangements of the carbon chain, minimizing steric interactions while allowing for optimal solvation of the polar functional groups [9] [15]. The conformational flexibility of 5-aminopentanal is crucial for its biological activity, as it must adopt specific geometries to interact with enzymatic active sites [15].
The chemical bonding in 5-aminopentanal reflects the presence of multiple functional groups with distinct electronic characteristics [21] [27]. The carbon-carbon bonds in the aliphatic chain are typical single bonds with lengths around 1.54 angstroms [27] [30]. The carbon-hydrogen bonds exhibit standard lengths of approximately 1.09 angstroms [27] [30].
The amino group features a carbon-nitrogen bond with a length of approximately 1.47 angstroms, characteristic of aliphatic amines [27] [30]. The nitrogen-hydrogen bonds in the primary amino group have lengths around 1.02 angstroms [27] [30]. The nitrogen atom in the amino group maintains a pyramidal geometry with bond angles close to 107 degrees [29].
The aldehyde group contains a carbon-oxygen double bond with a length of approximately 1.22 angstroms [27] [30]. This carbonyl bond is significantly shorter than single carbon-oxygen bonds due to the double bond character [27]. The electronic structure of the carbonyl group makes the carbon atom electrophilic, while the amino group provides nucleophilic character to the molecule [21] [23].
Bond Type | Expected Length/Angle | Reference |
---|---|---|
C-C (aliphatic) | 1.54 Å [27] | Standard single bond |
C-H (alkyl) | 1.09 Å [27] | Typical alkyl C-H |
C-N (amine) | 1.47 Å [27] [30] | Primary amine bond |
C=O (aldehyde) | 1.22 Å [27] | Carbonyl double bond |
N-H (primary amine) | 1.02 Å [30] | Amine N-H bond |
The electronic structure of 5-aminopentanal exhibits characteristics typical of bifunctional molecules containing both electron-donating and electron-withdrawing groups [21] [22]. The amino group acts as an electron donor through its lone pair of electrons, while the aldehyde carbonyl group serves as an electron acceptor [21] [22]. This electronic complementarity contributes to the compound's reactivity and its ability to participate in various chemical transformations [22].